molecular formula C10H15ClN2O2 B13770405 [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride CAS No. 67049-79-0

[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride

Cat. No.: B13770405
CAS No.: 67049-79-0
M. Wt: 230.69 g/mol
InChI Key: SLWAOBSMOFJRPB-UHFFFAOYSA-N
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Description

[2-(Dimethylcarbamoyloxy)phenyl]methylazanium; chloride is a quaternary ammonium salt characterized by a phenyl ring substituted at the 2-position with a dimethylcarbamoyloxy group (–O(CO)N(CH₃)₂) and a methylazanium (–CH₂N⁺(CH₃)₂) moiety, paired with a chloride counterion.

Properties

CAS No.

67049-79-0

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride

InChI

InChI=1S/C10H14N2O2.ClH/c1-12(2)10(13)14-9-6-4-3-5-8(9)7-11;/h3-6H,7,11H2,1-2H3;1H

InChI Key

SLWAOBSMOFJRPB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC=CC=C1C[NH3+].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride typically involves the reaction of dimethylcarbamoyl chloride with a phenylmethanaminium precursor under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [2-(dimethylcarbamoyloxy)phenyl]methylazanium; chloride with structurally and functionally related quaternary ammonium salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Use References
[2-(Dimethylcarbamoyloxy)phenyl]methylazanium; chloride (Target Compound) ~C₁₂H₁₇ClN₂O₃ ~254.7 (estimated) 2-(dimethylcarbamoyloxy)phenyl group; methylazanium chloride Potential cholinesterase inhibitor
Neostigmine methyl sulfate C₁₃H₂₂N₂O₆S 334.39 3-(dimethylcarbamoyloxy)phenyl group; trimethylazanium methyl sulfate Myasthenia gravis, reversal of muscle relaxants
[4-(Dimethylcarbamoyloxy)-3-nitrophenyl]methyl-dimethylazanium; chloride C₁₂H₁₈ClN₃O₄ 303.74 4-(dimethylcarbamoyloxy)-3-nitrophenyl group; dimethylazanium chloride Not specified (research compound)
2-[(5-Chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium chloride C₁₄H₂₂Cl₂N₂O₂ 333.25 Carbamoyloxy group on substituted phenyl; ethyl-diethylazanium chloride Intermediate in organic synthesis
[(1S,2R)-2-(Dimethylcarbamoyl)-2-phenylcyclopropyl]methylazanium; chloride C₁₃H₁₉ClN₂O 254.76 Cyclopropyl ring with dimethylcarbamoyl and phenyl groups; methylazanium chloride Heterocyclic organic compound (research)

Key Structural and Functional Differences

Substituent Position and Type :

  • The target compound’s 2-position dimethylcarbamoyloxy group contrasts with neostigmine’s 3-position substitution . Positional isomers often exhibit divergent biological activities due to steric and electronic effects.
  • The nitro group in [4-(dimethylcarbamoyloxy)-3-nitrophenyl]methyl-dimethylazanium; chloride enhances electrophilicity but may reduce metabolic stability compared to the target compound .

Quaternary Ammonium Group :

  • Neostigmine’s trimethylazanium group increases hydrophilicity, favoring rapid absorption, whereas the target compound’s methylazanium group may offer balanced lipophilicity for tissue penetration .

Counterion Effects :

  • Chloride counterions (target compound, ) generally improve aqueous solubility compared to sulfates (neostigmine) or dichlorides () .

Biological Activity

[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride, also known as a mesoionic compound, has garnered attention due to its diverse biological activities. This article delves into the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound features a dimethylcarbamoyloxy group attached to a phenyl ring, contributing to its unique biological properties. Its structure can be represented as follows:

CxHyCl where x and y are the respective carbon and hydrogen counts \text{C}_x\text{H}_y\text{Cl}\quad \text{ where x and y are the respective carbon and hydrogen counts }

Anticancer Properties

Research indicates that mesoionic compounds exhibit significant anticancer activity. In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines. For instance, the compound demonstrated an IC50 value of approximately 1.51 µM against MT2 cell lines, indicating potent activity.

Table 1: IC50 Values of this compound

Cell LineIC50 Value (µM)
MT21.51
C91/PL2.82
Jurkat1.74

The mechanism of action appears to involve intercalation into DNA, leading to increased reactive oxygen species (ROS) production and subsequent oxidative stress that contributes to cell death .

Antiparasitic Activity

The compound has also shown potential in antiparasitic applications. Studies suggest that it can inhibit the growth of certain parasites by disrupting their cellular processes. The exact mechanisms remain under investigation but may involve interference with essential metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antiparasitic properties, this compound exhibits anti-inflammatory effects. It has been reported to reduce the production of pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory diseases.

Study on Leukemia Treatment

A notable study investigated the effects of this compound on leukemia cells infected with HTLV-1. The results indicated a significant reduction in cell viability with IC50 values below 10 µM across various cell lines, underscoring its potential as a therapeutic agent for leukemia .

Pharmacokinetic Profile

The pharmacokinetic properties of the compound were assessed through human serum albumin (HSA) binding affinity studies. The results indicated moderate binding affinity, suggesting favorable biodistribution characteristics within the human bloodstream .

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